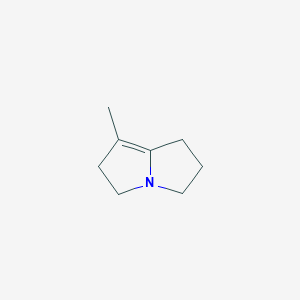
2-Propanone, 1-(4-chloro-1-naphthyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanone, 1-(4-chloro-1-naphthyloxy)- is an organic compound with the molecular formula C13H13ClO2 It is a derivative of 2-propanone (acetone) and contains a naphthyloxy group substituted with a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-(4-chloro-1-naphthyloxy)- typically involves the reaction of 4-chloro-1-naphthol with 2-chloropropanone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 4-chloro-1-naphthol attacks the carbonyl carbon of 2-chloropropanone, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of specific solvents, catalysts, and temperature control to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanone, 1-(4-chloro-1-naphthyloxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Propanone, 1-(4-chloro-1-naphthyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Propanone, 1-(4-chloro-1-naphthyloxy)- involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include nucleophilic substitution, addition, or elimination reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Propanone, 1-chloro-: A simpler analog with a similar structure but lacking the naphthyloxy group.
2-Propanol, 1-chloro-3-(1-naphthyloxy)-: A related compound with a hydroxyl group instead of a carbonyl group.
2-Chloro-1-(4-methylphenyl)-1-propanone: Another analog with a methylphenyl group instead of a naphthyloxy group.
Uniqueness
2-Propanone, 1-(4-chloro-1-naphthyloxy)- is unique due to the presence of the naphthyloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
| 73826-08-1 | |
Fórmula molecular |
C13H11ClO2 |
Peso molecular |
234.68 g/mol |
Nombre IUPAC |
1-(4-chloronaphthalen-1-yl)oxypropan-2-one |
InChI |
InChI=1S/C13H11ClO2/c1-9(15)8-16-13-7-6-12(14)10-4-2-3-5-11(10)13/h2-7H,8H2,1H3 |
Clave InChI |
KWCQQFPVMBVHRK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)COC1=CC=C(C2=CC=CC=C21)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3,4-Dichlorophenyl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14439586.png)

![tert-Butyl[(cyclohex-1-en-1-yl)methoxy]dimethylsilane](/img/structure/B14439603.png)
![1-Oxaspiro[4.11]hexadec-2-en-4-one](/img/structure/B14439632.png)

![4,4'-Diheptyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14439660.png)
